molecular formula C6H5BrN4O B2510369 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 190430-36-5

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2510369
CAS No.: 190430-36-5
M. Wt: 229.037
InChI Key: WIGPGRHAXNIUJM-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C6H5BrN4O. It is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the bromination of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine: Lacks the bromine substituent but shares the core structure.

    3-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with a chlorine atom instead of bromine.

    3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: Contains an iodine atom in place of bromine.

Uniqueness

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine substituent can participate in halogen bonding, potentially enhancing the compound’s binding affinity to target proteins. Additionally, the bromine atom can be readily substituted with other functional groups, providing a versatile platform for chemical modifications .

Properties

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPGRHAXNIUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=NNC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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